

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of Methyl Bromodifluoroacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl Bromodifluoroacetate*

Cat. No.: *B1630999*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl Bromodifluoroacetate in Modern Chemistry

Methyl Bromodifluoroacetate, a seemingly niche chemical compound, holds a significant position in the toolbox of synthetic organic chemists, particularly those in the pharmaceutical and agrochemical industries. Its value lies in its role as a versatile building block for the introduction of the difluoromethyl group (-CF₂H) and the difluoroacetate moiety into larger molecules. The incorporation of fluorine atoms into drug candidates and agrochemicals can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.^[1] **Methyl Bromodifluoroacetate**, with its reactive bromine atom, provides a direct handle for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a favored reagent for these crucial molecular modifications. This guide provides a comprehensive overview of the various synonyms and naming conventions for **Methyl Bromodifluoroacetate** encountered in chemical literature, ensuring clarity and precision in scientific communication.

Decoding the Identity: A Systematic Breakdown of Synonyms

The multiplicity of names for a single chemical entity can often be a source of confusion. Understanding the origins and appropriate contexts for these synonyms is paramount for effective literature searches and unambiguous scientific discourse. The synonyms for **Methyl Bromodifluoroacetate** can be broadly categorized into IUPAC systematic names, common or trivial names, and names derived from its chemical structure.

The Authoritative Voice: IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds, ensuring global consistency. According to IUPAC nomenclature for esters, the name is derived by first identifying the alcohol-derived alkyl group and then the carboxylate part, with the "-oic acid" suffix of the corresponding carboxylic acid being replaced by "-oate".[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

For **Methyl Bromodifluoroacetate**, the systematic IUPAC names are:

- Methyl 2-bromo-2,2-difluoroacetate: This is the most precise and widely accepted IUPAC name. It clearly indicates a methyl ester of an acetic acid derivative that is substituted with one bromine and two fluorine atoms at the alpha-carbon (carbon-2).[\[6\]](#)
- Methyl 2-bromo-2,2-difluoroethanoate: This is an equally valid IUPAC name, using "ethanoate" instead of "acetate" for the two-carbon carboxylate chain. Both "acetate" and "ethanoate" are acceptable under IUPAC rules, though "acetate" is often used for the C2 acyl group.[\[7\]](#)[\[8\]](#)

The Language of the Lab: Common and Semi-Systematic Names

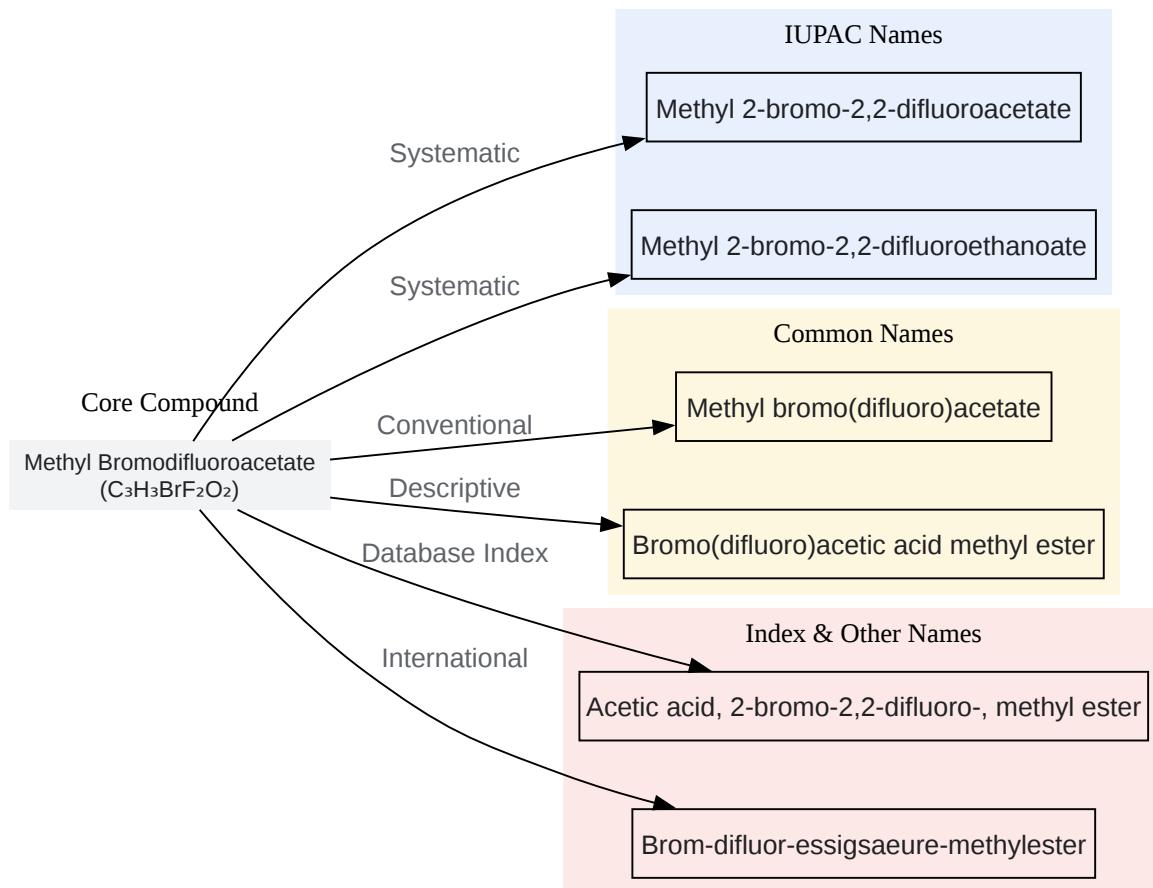
While IUPAC names provide unequivocal identification, shorter, more common names are frequently used in laboratory settings and commercial catalogs for convenience.

- Methyl bromo(difluoro)acetate: This is a commonly used and easily recognizable name that conveys the essential structural features.[\[7\]](#)
- Bromo(difluoro)acetic acid methyl ester: This name explicitly identifies the compound as the methyl ester of bromo(difluoro)acetic acid, which is a clear and descriptive alternative.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Acetic acid, 2-bromo-2,2-difluoro-, methyl ester: This is an indexed name often found in chemical databases like Chemical Abstracts Service (CAS), providing a systematic, albeit more verbose, description.[10][13]
- Brom-difluor-essigsaeure-methylester: This is the German language equivalent, which may be encountered in older literature or European patents.[1]

At a Glance: A Comparative Table of Synonyms

For rapid reference, the following table summarizes the primary synonyms for **Methyl Bromodifluoroacetate**, along with its key identifiers.


Synonym Type	Name	Context of Use
IUPAC Name	Methyl 2-bromo-2,2-difluoroacetate[6]	Formal publications, patents, regulatory documents.
IUPAC Name	Methyl 2-bromo-2,2-difluoroethanoate[7][8]	Formal publications, patents, regulatory documents.
Common Name	Methyl bromo(difluoro)acetate[7]	Laboratory slang, chemical supplier catalogs.
Common Name	Bromo(difluoro)acetic acid methyl ester[7][8][9][10][11][12][13]	Chemical supplier catalogs, some publications.
Index Name	Acetic acid, 2-bromo-2,2-difluoro-, methyl ester[10][13]	Chemical databases (e.g., CAS).
German Name	Brom-difluor-essigsaeure-methylester[1]	German-language literature and patents.

Key Identifiers:

- CAS Number: 683-98-7
- Molecular Formula: $C_3H_3BrF_2O_2$
- Molecular Weight: 188.96 g/mol

Visualizing the Connections: A Nomenclature Map

The following diagram illustrates the relationship between the core chemical structure and its various synonyms.

[Click to download full resolution via product page](#)

Caption: Relationship between the core compound and its synonyms.

In Practice: The Reformatsky Reaction - A Detailed Experimental Protocol

Methyl Bromodifluoroacetate is a key reagent in the Reformatsky reaction, which is used to form β -hydroxy esters.^[14]^[15] This reaction involves the formation of an organozinc intermediate that then adds to a carbonyl compound. The following is a representative protocol for the Reformatsky reaction using **Methyl Bromodifluoroacetate** with a generic aldehyde.

Objective: To synthesize a β -hydroxy- α,α -difluoroester via the Reformatsky reaction.

Materials:

- Activated Zinc dust
- Iodine (catalytic amount)
- **Methyl Bromodifluoroacetate**
- Aldehyde (generic)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Saturated aqueous Sodium Chloride (brine) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Step-by-Step Methodology:

- Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add activated zinc dust (1.5 equivalents relative to the aldehyde). Add a crystal of iodine and gently heat the flask under

a stream of nitrogen until the purple color of the iodine disappears. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

- Formation of the Reformatsky Reagent: To the activated zinc suspension, add anhydrous THF. Then, add a solution of **Methyl Bromodifluoroacetate** (1.2 equivalents) in anhydrous THF dropwise via a syringe or an addition funnel. The reaction is often initiated by gentle warming. The formation of the organozinc reagent may be indicated by a slight exotherm and a change in the appearance of the reaction mixture.
- Reaction with the Aldehyde: Once the formation of the Reformatsky reagent is complete (typically after stirring for 30-60 minutes at room temperature or slightly elevated temperature), cool the reaction mixture to 0 °C in an ice bath. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
- Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography). Quench the reaction by the slow addition of 1 M HCl at 0 °C.
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.

The Broader Context: Applications in Drug Discovery and Agrochemicals

The difluoromethyl group, readily introduced using reagents like **Methyl Bromodifluoroacetate**, is considered a bioisostere of a hydroxyl group, thiol group, or even a hydrogen bond donor.^[16] This strategic replacement can lead to improved metabolic stability by blocking sites of oxidation, and can also modulate the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.^[16] For example, the incorporation of a difluoromethyl group has been shown to be a successful strategy in the development of potent and selective inhibitors of various enzymes.^[16] In the agrochemical field, the introduction of

fluorinated moieties can enhance the efficacy and selectivity of herbicides, fungicides, and insecticides.^[9]

Conclusion

A thorough understanding of the nomenclature of **Methyl Bromodifluoroacetate** is essential for any scientist working in the fields of organic synthesis, medicinal chemistry, and agrochemical research. While multiple synonyms exist, adherence to the systematic IUPAC names, "Methyl 2-bromo-2,2-difluoroacetate" or "Methyl 2-bromo-2,2-difluoroethanoate," is recommended for formal scientific communication to ensure clarity and avoid ambiguity. The common names, however, remain prevalent in laboratory practice and commercial contexts. By providing a comprehensive overview of these synonyms, their contexts, and a practical experimental protocol, this guide aims to equip researchers with the knowledge necessary to confidently and accurately navigate the chemical literature surrounding this important fluorinated building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Naming Esters - Chemistry Steps [chemistrysteps.com]
- 4. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 7. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC

[pmc.ncbi.nlm.nih.gov]

- 8. 683-98-7 Cas No. | Methyl bromo(difluoro)acetate | Apollo [store.apolloscientific.co.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. METHYL BROMODIFLUOROACETATE | 683-98-7 [chemicalbook.com]
- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 15. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 16. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- To cite this document: BenchChem. [Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of Methyl Bromodifluoroacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630999#synonyms-for-methyl-bromodifluoroacetate-in-chemical-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com